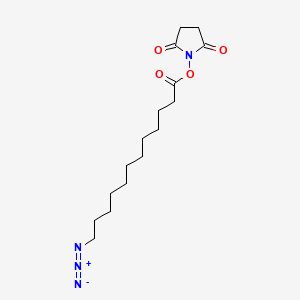

12-Azido-dodecanoyl-OSu

Descripción

The exact mass of the compound this compound is 338.19540532 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBMATIFFFRTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker integral to advancements in bioconjugation, proteomics, and drug delivery systems.

Core Chemical Properties

This compound is a versatile molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group, separated by a 12-carbon aliphatic chain. This structure allows for a two-step conjugation strategy, making it a valuable tool in chemical biology. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond. The azide group enables covalent linkage to alkyne-containing molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophobic 12-carbon spacer can be advantageous in applications requiring interaction with lipid bilayers or hydrophobic pockets of proteins.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₆N₄O₄ |

| Molecular Weight | 338.41 g/mol [3] |

| CAS Number | 2489524-00-5[3] |

| Appearance | White to off-white solid |

| Purity | Typically >96% |

Table 2: Solubility and Stability of this compound

| Parameter | Description |

| Solubility | While specific quantitative data is not readily available, NHS esters are generally soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] |

| Stability | The NHS ester is moisture-sensitive and should be stored in a desiccated environment at -20°C. In aqueous solutions, the NHS ester hydrolyzes, with the rate of hydrolysis increasing with pH. Optimal reactivity with primary amines is achieved at a pH of 8.3-8.5.[4][5][6] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[4] |

Experimental Protocols

Detailed methodologies for the use of this compound in protein labeling and subsequent click chemistry are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound via NHS Ester Reaction

This procedure outlines the covalent attachment of the azide moiety to a protein of interest.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.[4]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 15-fold molar excess.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[5][6]

-

-

Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful incorporation of the azide group through methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe or biotin) onto the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Purification equipment

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the azide-labeled protein with a 2-5 fold molar excess of the alkyne-containing molecule.

-

Add a copper-chelating ligand to a final concentration of 1 mM.

-

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 1 mM) and sodium ascorbate (B8700270) (final concentration 5 mM).

-

Click Reaction: Add the catalyst solution to the protein mixture to initiate the reaction. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living cells or where copper toxicity is a concern.

Materials:

-

Azide-labeled protein

-

Strained alkyne (e.g., DBCO or BCN-containing molecule)

-

Purification equipment

Procedure:

-

Reaction Setup: Combine the azide-labeled protein with a molar excess of the strained alkyne-containing molecule in a suitable buffer.

-

Incubation: Incubate the reaction mixture. The reaction time will depend on the specific strained alkyne used and the reaction conditions.

-

Purification: Purify the conjugated protein to remove unreacted reagents.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

Caption: Workflow for labeling a protein with this compound.

Caption: Pathways for bioconjugation via Click Chemistry.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several research areas:

-

Proteomics: It can be used for activity-based protein profiling (ABPP) and for the identification of protein-protein interactions.

-

Drug Delivery: The linker can be used to conjugate drugs to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs).

-

Cell Biology: It facilitates the labeling of cell surface proteins for imaging and tracking studies. The hydrophobic chain may also allow for the study of protein acylation.[8][9]

-

Materials Science: It can be used to functionalize surfaces with proteins or other biomolecules.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the provided protocols is recommended to achieve the desired results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. interchim.fr [interchim.fr]

- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein acylation in inflammatory diseases: from mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Straight A’s: protein acylation in the S-acylation and autophagic degradation of NOD-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

12-Azido-dodecanoyl-OSu: A Technical Guide for Researchers in Proteomics and Drug Development

An In-depth Technical Guide on the Core Applications and Methodologies of 12-Azido-dodecanoyl-OSu, a Versatile Chemical Probe for Studying Protein Acylation and Bioconjugation.

Introduction

This compound, also known as 12-azidododecanoic acid N-hydroxysuccinimide ester, is a bifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug development. This reagent integrates a long, 12-carbon hydrophobic chain with two key reactive functionalities: a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step "click chemistry" approach to label, identify, and characterize proteins, particularly those that undergo post-translational modification with fatty acids (S-acylation).

The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[1][2] The long dodecanoyl chain mimics natural fatty acids, allowing it to be incorporated into biological pathways or to interact with lipid-binding proteins. The terminal azide group serves as a bioorthogonal handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These highly specific and efficient reactions enable the covalent attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and identification of labeled proteins.[4][5]

This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to aid researchers in its effective utilization.

Core Applications

The primary application of this compound lies in the study of protein S-acylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue via a thioester bond.[6][7] This modification plays a crucial role in regulating protein localization, stability, trafficking, and signal transduction.[7][8]

1. Metabolic Labeling of S-acylated Proteins:

While this compound is primarily used for direct protein labeling, the underlying 12-azidododecanoic acid can be used for metabolic labeling.[9][10] In this approach, cells are incubated with the azido-fatty acid, which is then metabolically incorporated into proteins by the cellular machinery. This allows for the global analysis of protein S-acylation in a cellular context.

2. Direct Labeling of Proteins and Biomolecules:

The NHS ester functionality of this compound allows for the direct covalent labeling of purified proteins or other biomolecules containing primary amines.[1][11] This is particularly useful for:

-

Introducing a hydrophobic azide tag: The dodecanoyl chain can serve as a hydrophobic probe to study protein-lipid interactions.

-

Creating bioconjugates: The azide handle can be used to conjugate the labeled protein to other molecules of interest, such as drugs, imaging agents, or surfaces.

3. Identification of Protein-Protein Interactions:

By incorporating this compound into a protein of interest, the azide group can be used in proximity-labeling experiments to identify interacting partners.

Data Presentation: Quantitative Parameters

The efficiency of protein labeling and subsequent click chemistry reactions is dependent on several factors. The following tables summarize key quantitative parameters for the two main steps involved in using this compound. These values are based on general protocols for NHS ester labeling and CuAAC click chemistry and may require optimization for specific applications.

Table 1: Quantitative Parameters for Protein Labeling with this compound (NHS Ester Reaction)

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[12] |

| Molar Excess of this compound | 5 - 20 fold | A higher excess can increase the degree of labeling but may also lead to protein precipitation or loss of function.[1][2] |

| Reaction Buffer | Phosphate, Bicarbonate, or Borate buffer | Avoid amine-containing buffers like Tris, as they will compete with the protein for reaction with the NHS ester.[2] |

| pH | 7.5 - 8.5 | The optimal pH for the reaction of NHS esters with primary amines.[11][12] |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to maintain protein stability. |

| Reaction Time | 1 - 4 hours | Longer incubation times can increase the degree of labeling.[2][12] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh and add to the aqueous reaction mixture just before use. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.[11][13] |

Table 2: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

| Parameter | Recommended Concentration | Notes |

| Azide-labeled Protein | 1 - 5 mg/mL | |

| Alkyne-containing Reporter (e.g., Biotin-Alkyne) | 100 - 200 µM | A molar excess over the azide groups is recommended. |

| Copper(II) Sulfate (B86663) (CuSO₄) | 1 mM | The catalyst precursor.[1] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) species. Prepare fresh.[1] |

| Copper Ligand (e.g., THPTA, TBTA) | 1 mM | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[1] |

| Reaction Buffer | PBS or Tris-based buffers | The click reaction is generally tolerant of a wider range of buffers than the NHS ester reaction. |

| Reaction Temperature | Room Temperature (25°C) | |

| Reaction Time | 1 - 2 hours | The reaction is typically fast and efficient. |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Direct Labeling of a Purified Protein

This protocol describes the direct labeling of a purified protein with this compound.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) of the resulting azide-modified protein using methods such as mass spectrometry.

Protocol 2: Click Chemistry Reaction for Biotinylation of Azide-Labeled Protein

This protocol describes the conjugation of an alkyne-biotin tag to the azide-labeled protein via a CuAAC reaction.

Materials:

-

Azide-labeled protein from Protocol 1

-

Alkyne-Biotin

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-2 mg/mL), alkyne-biotin (final concentration 100-200 µM), and the copper ligand (final concentration 1 mM).

-

Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ stock solution (to a final concentration of 1 mM) and the sodium ascorbate stock solution (to a final concentration of 5 mM).

-

Initiate Click Reaction: Add the catalyst solution to the protein mixture to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove excess reagents by passing the reaction mixture through a desalting column.

-

Analysis: The biotinylated protein is now ready for downstream applications such as enrichment on streptavidin beads followed by mass spectrometry analysis.

Mandatory Visualization

Signaling Pathway Diagram

Protein S-acylation, which can be studied using this compound, is a key regulator of G protein-coupled receptor (GPCR) signaling.[6][14] The following diagram illustrates a simplified GPCR signaling pathway where S-acylation plays a critical role in the localization and function of the receptor and its associated G proteins.

Caption: S-acylation regulates GPCR signaling by controlling receptor and G protein localization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying S-acylated proteins using a chemical probe like 12-azidododecanoic acid (the carboxylic acid form of the title compound for metabolic labeling).

Caption: Workflow for identifying S-acylated proteins using metabolic labeling and click chemistry.

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and drug development. Its bifunctional nature allows for the introduction of a bioorthogonal azide handle onto proteins and other biomolecules, enabling a wide range of applications from the study of post-translational modifications to the construction of complex bioconjugates. By providing detailed protocols and quantitative parameters, this technical guide aims to facilitate the effective use of this compound in advancing our understanding of cellular processes and in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress toward Understanding Protein S-acylation: Prospective in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. interchim.fr [interchim.fr]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]

An In-depth Technical Guide to the Reactivity of 12-Azido-dodecanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and application of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker pivotal in bioconjugation and chemical biology. This reagent incorporates an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) group, enabling a two-step strategy for the modification and labeling of biomolecules.

Core Principles of this compound Reactivity

This compound is comprised of three key components: a 12-carbon aliphatic chain that imparts hydrophobicity, an NHS ester for covalent linkage to primary amines, and a terminal azide for subsequent "click chemistry" reactions.

Amine Reactivity of the NHS Ester:

The primary mode of action for this compound is the reaction of its NHS ester group with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1] This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[1]

The efficiency of this conjugation is critically dependent on the pH of the reaction medium. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][3][4] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, reducing the overall labeling efficiency.[2][4]

Bioorthogonal Reactivity of the Azide Group:

The terminal azide group of this compound is a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems. This allows for a highly specific secondary reaction with a molecule containing a complementary functional group, most commonly an alkyne, through a process known as "click chemistry".[5] This two-step approach provides researchers with greater control and flexibility in designing their bioconjugation strategies.

The two primary forms of click chemistry utilized with azide-functionalized molecules are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne. It requires a copper(I) catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[6][7][8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living cells and organisms.[5][8]

Quantitative Data Summary

Table 1: General Parameters for NHS Ester Conjugation

| Parameter | Recommended Value/Range | Notes |

| Optimal pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[2][3][4] |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize hydrolysis and for labile proteins.[4] |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. |

| Molar Excess of Reagent | 10 to 50-fold | Highly dependent on the protein and the desired degree of labeling. |

| Compatible Buffers | Phosphate (B84403), Bicarbonate, HEPES, Borate | Must be free of primary amines.[4] |

| Incompatible Buffers | Tris, Glycine | Contain primary amines that will compete with the target protein.[2] |

Table 2: Hydrolysis Half-life of Representative NHS Esters at pH 8.5 and 25°C

| NHS Ester Type | Approximate Half-life (minutes) |

| Succinimidyl glutarate | 7 |

| Succinimidyl succinate | 10 |

| Succinimidyl propionate | 17 |

| Succinimidyl butanoate | 23 |

Note: The long dodecanoyl chain of this compound may influence its hydrolysis rate due to hydrophobic effects.

Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live-cell imaging |

| Reaction Speed | Fast | Generally slower than CuAAC, but highly dependent on the cyclooctyne used |

| Typical Application | In vitro protein labeling, surface modification | Live-cell imaging, in vivo studies |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Protein Labeling with this compound

This protocol describes the initial conjugation of this compound to a protein of interest.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup:

-

Bring the protein solution to the desired reaction volume with the Reaction Buffer.

-

Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold). The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by using a colorimetric assay if a subsequent click reaction with a dye is performed.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule.

Materials:

-

Azide-modified protein (from Protocol 1)

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA, TBTA) solution (e.g., 100 mM in DMSO/water)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in PBS.

-

Catalyst Preparation: In a separate tube, premix the copper ligand (final concentration 1 mM), CuSO₄ (final concentration 1 mM), and sodium ascorbate (final concentration 5 mM).

-

Initiate Reaction: Add the catalyst mixture to the protein solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

-

Purification: Purify the labeled protein from the catalyst and excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide-modified protein and a strained cyclooctyne-containing molecule.

Materials:

-

Azide-modified protein (from Protocol 1)

-

Strained cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and the strained cyclooctyne-containing molecule (2-5 fold molar excess over the protein) in PBS.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time will depend on the specific strained cyclooctyne used.

-

Purification: Purify the labeled protein from the excess probe using a desalting column or dialysis.

Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of the NHS Ester in 12-Azido-dodecanoyl-OSu: A Technical Guide for Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, 12-Azido-dodecanoyl-OSu, represents a powerful tool in the arsenal (B13267) of chemical biology and drug development. Its utility stems from its dual reactive moieties: a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. This in-depth technical guide focuses on the pivotal role of the NHS ester in enabling the covalent modification of biomolecules, a critical first step for a multitude of downstream applications, including "click" chemistry-mediated labeling, imaging, and targeted drug delivery.

The NHS Ester: A Gateway for Amine-Reactive Conjugation

The N-hydroxysuccinimide ester is a highly reactive functional group that selectively targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.[1][2][3] This reactivity is the cornerstone of this compound's function as a versatile linker molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a thermodynamically stable amide linkage.[4][5] This reaction is highly efficient and proceeds readily in aqueous buffers at a slightly alkaline pH (typically 7.2-8.5), conditions that are compatible with the stability of most proteins.[2][6]

The specificity of the NHS ester for primary amines minimizes off-target reactions with other nucleophilic groups found in biomolecules, such as hydroxyl or sulfhydryl groups, under controlled pH conditions.[4] This selectivity is crucial for ensuring the precise and predictable modification of target molecules.

Quantitative Aspects of NHS Ester-Mediated Bioconjugation

The efficiency and kinetics of the reaction between this compound and a primary amine are influenced by several factors, including pH, temperature, and the concentration of reactants. While specific quantitative data for this compound is not extensively published, the general principles of NHS ester chemistry provide a strong framework for understanding its performance.

| Parameter | Typical Range/Value | Impact on Reaction |

| Optimal pH | 7.2 - 8.5 | The rate of reaction with primary amines increases with pH as the amine becomes deprotonated and more nucleophilic. However, the rate of hydrolysis of the NHS ester also increases at higher pH. |

| Reaction Time | 30 minutes - 2 hours | Generally sufficient for near-complete reaction at room temperature. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize potential degradation of sensitive biomolecules. |

| Molar Ratio | 10- to 20-fold molar excess of this compound to protein | A molar excess of the NHS ester is typically used to drive the reaction to completion and achieve a higher degree of labeling. The optimal ratio should be determined empirically for each specific application. |

| Half-life of NHS ester | Varies with pH; ~4-5 hours at pH 7.0, decreases significantly at higher pH | The susceptibility of the NHS ester to hydrolysis necessitates its use in a timely manner after dissolution and careful control of reaction conditions.[6] |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the covalent modification of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a known concentration.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Desalting column or dialysis cassette for removal of excess reagent.

Procedure:

-

Prepare the Protein Solution: Dissolve or dilute the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal buffer pH is between 7.2 and 8.5.

-

Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4 hours to overnight).

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and the quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling (DOL) using methods such as mass spectrometry or by co-opting the azide functionality in a subsequent click reaction with a fluorescent alkyne and measuring the absorbance.

Logical Workflow for Bioconjugation and Downstream Application

The primary role of the NHS ester in this compound is to covalently attach the azide-functionalized linker to a biomolecule. This initial conjugation step is the gateway to a variety of powerful downstream applications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

Signaling Pathway Investigation using this compound

A key application of this bifunctional linker is in the identification and characterization of protein-protein interactions within signaling pathways. For instance, a protein of interest involved in a signaling cascade can be labeled with this compound. This azide-modified protein can then be introduced into a cellular system. If the protein interacts with a binding partner that has been metabolically labeled with an alkyne-containing amino acid, a covalent crosslink can be formed in situ via click chemistry. This allows for the capture and subsequent identification of the interacting partner by mass spectrometry, thereby elucidating components of the signaling pathway.

References

- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative protein analysis by solid phase isotope tagging and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu for Researchers

For scientists and professionals in drug development and research, 12-Azido-dodecanoyl-OSu emerges as a key reagent in the field of bioconjugation. This comprehensive guide delves into the core functionalities, experimental applications, and technical data of this versatile molecule, providing a foundational understanding for its effective utilization in the laboratory.

Core Properties and Applications

This compound, also known as 12-Azido-dodecanoic acid N-succinimidyl ester, is a bifunctional crosslinker characterized by a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. The long C12 hydrocarbon chain imparts significant hydrophobicity to the molecule. This unique structure allows for a two-step conjugation strategy. First, the NHS ester reacts efficiently with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Subsequently, the terminal azide group is available for "click chemistry" reactions, enabling the attachment of a wide array of alkyne-modified reporters, tags, or drug molecules.

This reagent is particularly valuable for its role as a hydrophobic bioconjugation linker.[1][2] It facilitates the introduction of an azide handle onto biomolecules, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] These click chemistry approaches are renowned for their high efficiency, specificity, and biocompatibility.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its parent molecule, 12-azidododecanoic acid.

| Property | Value (12-azidododecanoic acid) | Reference |

| Molecular Formula | C12H23N3O2 | [3] |

| Molecular Weight | 241.33 g/mol | [3] |

| Exact Mass | 241.17902698 Da | [3] |

| XLogP3-AA | 4.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 51.7 Ų | [3] |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction.

-

Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.4.

-

Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against a suitable buffer.

-

Characterization: Confirm the successful labeling of the protein with the azide group using appropriate analytical techniques, such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent click chemistry reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule, and the copper ligand in the reaction buffer.

-

Initiation of Click Reaction: Add the CuSO4 solution to the mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

Purification: Purify the resulting conjugate to remove the catalyst and excess reagents using methods such as affinity chromatography, size-exclusion chromatography, or dialysis.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for labeling a protein with this compound.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Reaction mechanism of an NHS ester with a primary amine.

References

The Core of Connection: An In-depth Technical Guide to Hydrophobic Bioconjugation Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the linker molecule, though often overlooked, plays a pivotal role in the efficacy and safety of complex biologics such as antibody-drug conjugates (ADCs). This guide delves into the technical core of hydrophobic bioconjugation linkers, providing a detailed overview of their characteristics, applications, and the experimental methodologies crucial for their successful implementation. Hydrophobic linkers, characterized by their non-polar nature, have a significant impact on the physicochemical properties and in vivo performance of bioconjugates. Understanding their behavior is paramount for the rational design of next-generation targeted therapeutics.

The Hydrophobic Linker Landscape: A Double-Edged Sword

Hydrophobic linkers are typically composed of alkyl chains, aromatic groups, or other non-polar moieties. While their hydrophobicity can be advantageous in certain applications, it also presents significant challenges.

A primary concern with hydrophobic linkers, especially in the context of ADCs, is their tendency to induce aggregation of the final conjugate.[1][2][3][4] This aggregation can lead to manufacturing difficulties, reduced stability, and potential immunogenicity.[2][4] Furthermore, increased hydrophobicity of the linker-payload combination has been shown to accelerate plasma clearance of ADCs, thereby reducing their therapeutic window.[5] This is often attributed to increased non-specific uptake by cells of the mononuclear phagocytic system (MPS).

Conversely, the hydrophobic nature of some linkers can facilitate passage through cell membranes, a desirable characteristic for delivering payloads to intracellular targets. The choice between a hydrophobic and a more hydrophilic linker is therefore a critical design consideration that must be carefully balanced to optimize the overall performance of the bioconjugate.[6][7]

Types of Hydrophobic Linkers

Hydrophobic linkers can be broadly categorized as either cleavable or non-cleavable, a distinction that dictates the mechanism of payload release.

-

Non-Cleavable Linkers: These form a stable bond between the biomolecule and the payload. The payload is released only after the complete lysosomal degradation of the antibody.[2] A prominent example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , a heterobifunctional crosslinker containing an NHS ester for reaction with amines and a maleimide (B117702) group for reaction with thiols.[8][9][10] The cyclohexane (B81311) ring in SMCC provides steric hindrance that enhances the stability of the maleimide group.[]

-

Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the target cell environment. While many cleavable linkers incorporate hydrophilic components, the overall linker-payload complex can still be hydrophobic. Common cleavage mechanisms include:

-

Enzyme-cleavable linkers: These often contain peptide sequences that are substrates for lysosomal proteases like cathepsin B.

-

pH-sensitive linkers: These utilize functionalities like hydrazones that are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.

-

Disulfide linkers: These are cleaved in the reducing environment of the cytoplasm.

-

Quantitative Analysis of Linker Hydrophobicity

Table 1: Physicochemical Properties of Common Hydrophobic Linker Moieties

| Linker/Moiety | Key Features | Chemical Structure |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable; Cyclohexane ring enhances stability.[8][] | |

| Maleimide | Thiol-reactive functional group; Forms stable thioether bonds.[] |

Note: The chemical structures are representative examples.

Impact on Pharmacokinetics

The hydrophobicity of the linker-payload has a profound effect on the pharmacokinetic (PK) profile of ADCs. Increased hydrophobicity generally leads to faster clearance and a shorter half-life. The following table summarizes the general trends observed.

Table 2: Influence of Linker Hydrophobicity on ADC Pharmacokinetics

| Linker Characteristic | Effect on Clearance | Effect on Half-life | Rationale |

| High Hydrophobicity | Increased | Decreased | Enhanced non-specific uptake by the reticuloendothelial system (RES) and potential for aggregation.[5][] |

| Lower Hydrophobicity (achieved with hydrophilic modifications) | Decreased | Increased | Reduced non-specific uptake and improved solubility and stability.[5][13][14] |

Experimental Protocols

The successful synthesis and characterization of bioconjugates with hydrophobic linkers rely on robust experimental protocols. Below are detailed methodologies for common conjugation chemistries and analytical techniques.

Maleimide-Thiol Conjugation Protocol

This protocol is widely used for conjugating maleimide-functionalized linkers to free sulfhydryl groups on proteins, such as those generated by reducing interchain disulfide bonds in antibodies.

Materials:

-

Protein to be conjugated (e.g., antibody)

-

Maleimide-functionalized hydrophobic linker

-

Reduction reagent (e.g., DTT or TCEP)

-

Conjugation buffer: pH 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA)

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer.

-

Reduction of Disulfide Bonds (if necessary): Add a 10-20 fold molar excess of the reducing agent to the protein solution. Incubate at 37°C for 30 minutes.

-

Removal of Reducing Agent: Immediately purify the reduced protein using a desalting column equilibrated with conjugation buffer.

-

Linker Preparation: Dissolve the maleimide-functionalized linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

-

Conjugation Reaction: Add the linker solution to the reduced protein solution at a desired molar ratio. Incubate at 4°C for 4-16 hours or at room temperature for 1-2 hours, protected from light.

-

Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

NHS-Ester Amination Protocol

This protocol is used to conjugate N-hydroxysuccinimide (NHS) ester-functionalized linkers to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be conjugated

-

NHS-ester functionalized hydrophobic linker

-

Reaction buffer: pH 7.2-8.5 (e.g., phosphate or borate (B1201080) buffer)

-

Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer.

-

Linker Preparation: Dissolve the NHS-ester linker in an organic solvent (e.g., DMSO or DMF) immediately before use.

-

Conjugation Reaction: Add the linker solution to the protein solution with gentle mixing. The molar ratio of linker to protein will depend on the desired degree of conjugation. Incubate for 1-2 hours at room temperature or 2-4 hours on ice.

-

Quenching: Add the quenching buffer to stop the reaction.

-

Purification: Purify the conjugate using size-exclusion chromatography.

Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC is a powerful technique to characterize the hydrophobicity of ADCs and to determine the drug-to-antibody ratio (DAR).

Materials:

-

HIC column (e.g., Butyl or Phenyl)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

-

ADC sample

Procedure:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher hydrophobicity (higher DAR) will elute at lower salt concentrations.

-

Data Analysis: Analyze the resulting chromatogram to determine the distribution of different DAR species and the average DAR.

Visualizing the Workflow and Mechanism of Action

Understanding the journey of an ADC from administration to its ultimate effect on a cancer cell is crucial. The following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Workflow of ADC internalization and payload release.

Once released, the cytotoxic payload can exert its effect. A common payload, Monomethyl Auristatin E (MMAE), functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16][17][18][19][20]

Caption: Mechanism of action of MMAE: Inhibition of tubulin polymerization.

Conclusion

Hydrophobic bioconjugation linkers are integral components in the design of sophisticated biologics. Their inherent properties present both opportunities and challenges that must be carefully managed. A thorough understanding of their chemical nature, coupled with robust analytical and purification methods, is essential for the development of safe and effective therapies. As the field of bioconjugation continues to evolve, the rational design of linkers, including the modulation of hydrophobicity, will remain a key strategy for optimizing the therapeutic potential of these complex molecules.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. youtube.com [youtube.com]

- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

12-Azido-dodecanoyl-OSu: A Technical Guide to Safe Handling and Storage

Disclaimer: This document provides a technical guide to the safe handling of 12-Azido-dodecanoyl-OSu based on the chemical properties of its constituent functional groups. No specific Safety Data Sheet (SDS) for this compound was found during the literature search. Therefore, users must conduct a thorough, compound-specific risk assessment before use.

Introduction

This compound is a bifunctional crosslinking reagent that incorporates three key chemical features: a long C12 alkyl chain, a terminal azide (B81097) group, and an N-hydroxysuccinimide (NHS) ester. This combination makes it a valuable tool for researchers in drug development and chemical biology, enabling the conjugation of molecules to primary amines via the NHS ester and subsequent "click" chemistry reactions with the azide moiety. However, the presence of both a potentially energetic azide group and a moisture-sensitive NHS ester necessitates stringent safety and handling protocols. This guide synthesizes available data on related compounds to provide a comprehensive overview of best practices for the safe use of this reagent.

Hazard Identification and Assessment

The primary hazards associated with this compound stem from the reactivity of the azide and NHS ester functional groups.

2.1. Organic Azide Hazards:

Organic azides are energy-rich molecules that can be sensitive to heat, shock, light, and pressure, with the potential for explosive decomposition.[1][2][3] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[1][4]

2.2. N-Hydroxysuccinimide (NHS) Ester Hazards:

NHS esters are highly susceptible to hydrolysis in the presence of moisture.[5][6] While not typically associated with acute toxicity, their reactivity with primary amines means they can react with biological molecules, and appropriate personal protective equipment should be used. Incompatible buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction.[7]

2.3. Dodecanoyl Backbone:

Long-chain fatty acids and their derivatives are generally considered to have low toxicity.[8][9]

A summary of the potential hazards is presented in Table 1.

Quantitative Safety Data

Due to the absence of a specific SDS for this compound, the following tables provide stability rules of thumb for organic azides and hydrolysis data for NHS esters to aid in risk assessment.

Table 1: Hazard Identification and Mitigation

| Hazard Category | Description | Recommended Mitigation Measures |

| Explosive Potential | Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[1][3] | Handle with non-metal spatulas. Avoid grinding or subjecting the solid to mechanical shock. Protect from light and heat. Work behind a blast shield.[10] |

| Reactivity | The NHS ester is highly reactive towards primary amines and is sensitive to moisture, leading to hydrolysis.[5] The azide can react with heavy metals to form highly explosive metal azides.[2][3] | Store in a desiccated environment at low temperature. Use anhydrous solvents for stock solutions. Avoid buffers containing primary amines (e.g., Tris, glycine).[7] Do not use metal spatulas or allow contact with heavy metals.[3] |

| Toxicity | While the long alkyl chain suggests low systemic toxicity, information on the specific toxicology of this compound is unavailable. Hydrazoic acid, which can form from azides in the presence of acid, is highly toxic and explosive.[3] | Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid acidification of azide-containing solutions. |

Table 2: Stability Guidelines for Organic Azides

| Guideline | Formula | Stability Assessment for this compound |

| Carbon/Oxygen to Nitrogen Ratio | (NC + NO) / NN ≥ 3 | For C16H26N4O5: (16 + 5) / 4 = 5.25. This ratio suggests the compound is relatively stable and can likely be isolated and stored in its pure form.[1] |

| Rule of Six | At least six carbon atoms per energetic functional group. | The molecule has 16 carbons and one azide group, satisfying this rule for potentially stable handling.[1] |

Table 3: NHS Ester Hydrolysis Rates

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4-5 hours[11] |

| 7.0 | Room Temp | Hours[5] |

| 8.6 | 4°C | 10 minutes[11] |

| 9.0 | Room Temp | Minutes[5] |

Experimental Protocols: Safe Handling and Storage

4.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: Laboratory coat.

-

Additional Protection: A face shield and blast shield should be used when handling the solid compound outside of a solution.[10]

4.2. Storage:

-

Store this compound in a tightly sealed container in a cool, dark, and dry place.

-

A desiccator is highly recommended to prevent hydrolysis of the NHS ester.[5]

-

Recommended storage temperature is typically -20°C.

-

Store away from heat, sources of ignition, and incompatible materials such as acids and heavy metals.[3][10]

4.3. Handling and Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[5][12]

-

Handle the solid compound in a well-ventilated chemical fume hood.

-

Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.[10]

-

Avoid creating dust.

-

Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]

4.4. Waste Disposal:

-

All waste containing this compound should be considered hazardous.

-

Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]

-

Avoid disposing of azide-containing waste in drains, as it can react with lead or copper plumbing to form explosive metal azides.[13]

-

Organic azide waste should ideally be converted to a more stable derivative, such as an amine, before disposal.[3]

-

Dispose of all waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.unm.edu [chemistry.unm.edu]

A Technical Guide to 12-Azido-dodecanoyl-OSu: A Versatile Tool for Bioconjugation and Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Azido-dodecanoyl-OSu, a bifunctional linker widely utilized in bioconjugation and chemical biology. This document details its chemical properties, provides experimental protocols for its synthesis and application, and illustrates key workflows for its use in advanced research settings.

Core Properties of this compound

This compound is a versatile molecule that incorporates two key functional groups: an azide (B81097) (-N₃) and an N-hydroxysuccinimide (NHS) ester. The long dodecanoyl chain provides a hydrophobic spacer. This strategic design allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the azide group serves as a handle for subsequent bioorthogonal reactions, most notably "click chemistry."

| Property | Value |

| Molecular Formula | C₁₆H₂₆N₄O₄ |

| Molecular Weight | 338.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Azide |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor, 12-azidododecanoic acid, with N-hydroxysuccinimide.

Materials:

-

12-azidododecanoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (optional)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 12-azidododecanoic acid and a slight molar excess (1.1-1.2 equivalents) of N-hydroxysuccinimide in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1-1.2 equivalents of DCC or EDC to the solution. If using EDC hydrochloride, a small amount of an organic base like triethylamine may be added to neutralize the acid.

-

Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry.

Protein Labeling with this compound

This protocol outlines a general procedure for labeling proteins with this compound. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein surface.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The buffer should not contain primary amines (e.g., Tris).

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for the specific protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

-

Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

The azide-labeled protein is now ready for downstream applications, such as click chemistry.

Application in Metabolic Labeling and Proteomics

This compound can be utilized in metabolic labeling experiments to study post-translational modifications like acylation. Cells are incubated with 12-azidododecanoic acid, which is metabolically incorporated into proteins. Following cell lysis, the azide-modified proteins can be enriched and identified.

Workflow for Proteomic Analysis

This workflow outlines the steps for identifying proteins metabolically labeled with 12-azidododecanoic acid.

-

Metabolic Labeling: Culture cells in the presence of 12-azidododecanoic acid for a specified period to allow for its incorporation into cellular proteins.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry: The azide-labeled proteins in the cell lysate are then conjugated to an alkyne-containing reporter tag (e.g., alkyne-biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Enrichment: The biotinylated proteins are then enriched from the complex lysate using streptavidin-coated beads.

-

On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads, typically using trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is then used to identify the labeled proteins and potentially the sites of modification.

A Technical Guide to the Solubility of 12-Azido-dodecanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker containing an azide (B81097) moiety and an N-hydroxysuccinimide (NHS) ester. This reagent is instrumental in "click chemistry" and bioconjugation applications. A thorough understanding of its solubility is critical for the design and successful execution of experimental protocols.

Core Concepts in Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses a long, hydrophobic dodecanoyl (C12) chain and a polar, reactive NHS ester group. This amphipathic nature governs its solubility profile. While the NHS moiety provides some polar character, the long alkyl chain leads to an overall hydrophobic nature.[1] N-hydroxysuccinimide (NHS) esters of nonpolar carboxylic acids are generally characterized by low solubility in aqueous solutions.[2]

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively published. However, based on its structural characteristics and the general properties of long-chain NHS esters, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale & Best Practices |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | A common solvent for preparing stock solutions of NHS esters. Ensure the use of anhydrous grade as the NHS ester is moisture-sensitive. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Another standard solvent for NHS esters, suitable for creating concentrated stock solutions. Use an anhydrous grade to prevent hydrolysis. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | The hydrophobic dodecanoyl chain should facilitate dissolution in chlorinated solvents. |

| Chloroform (B151607) | CHCl₃ | Nonpolar | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this hydrophobic molecule. |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Moderately Soluble | May be used for reactions, but solubility might be lower compared to DMSO or DMF. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Moderately Soluble | A viable solvent, particularly for reactions where DMSO or DMF are not suitable. |

| Methanol (MeOH) | CH₃OH | Polar Protic | Sparingly Soluble | Protic solvents can react with the NHS ester, leading to degradation. Use with caution and only for short durations if necessary. |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Sparingly Soluble | Similar to methanol, the reactivity of the hydroxyl group with the NHS ester is a concern. |

| Water | H₂O | Polar Protic | Insoluble | The long hydrophobic alkyl chain renders the molecule insoluble in aqueous buffers.[2] |

Experimental Protocols

Given the moisture-sensitive nature of the NHS ester, proper handling and solvent selection are paramount to maintaining the reactivity of this compound.[2][3][4]

Protocol for Preparing a Stock Solution

-

Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.

-

Solvent Selection: Choose a high-purity, anhydrous grade of a recommended organic solvent such as DMSO or DMF.

-

Dissolution: Add the anhydrous solvent to the vial containing the reagent. Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container with a desiccant. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent for an experiment involving this compound.

Caption: Solvent selection workflow for this compound.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in bioconjugation, where it acts as a linker between two molecules. The workflow for a typical bioconjugation experiment is depicted below.

Caption: A typical bioconjugation workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 12-Azido-dodecanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with chemical probes is a powerful strategy for elucidating protein function, tracking their subcellular localization, and developing novel therapeutics. 12-Azido-dodecanoyl-OSu is a versatile bifunctional reagent designed for a two-step protein labeling process. This reagent features an N-hydroxysuccinimidyl (NHS) ester group that reacts with primary amines on proteins, and a terminal azide (B81097) group that serves as a bioorthogonal handle for subsequent detection or conjugation via "click chemistry."

The NHS ester functionality targets the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein, forming a stable amide bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH (8.0-8.5).[4][5][6] The 12-carbon dodecanoyl chain acts as a spacer and mimics natural fatty acids, making this reagent particularly useful for studying protein lipidation and acylation, which are critical post-translational modifications in many cellular signaling pathways.[7][8][9][10][11][12]

Once the protein is labeled with the azide moiety, the azide can be specifically and efficiently coupled to a variety of alkyne-containing reporter molecules (e.g., fluorophores, biotin) using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[13] This two-step approach provides high specificity and modularity for a wide range of applications in proteomics and drug discovery.

Data Presentation

The efficiency of protein labeling with this compound and the subsequent click chemistry reaction can be influenced by several factors. The following tables provide representative data and starting parameters for optimizing your labeling experiments.

Table 1: Recommended Starting Parameters for NHS Ester Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[14] |

| Molar Excess of Reagent | 10 - 50-fold | Highly empirical; start with a 20-fold excess and optimize as needed.[1][5][15] |

| Reaction Buffer | 100 mM Sodium Bicarbonate or PBS | Must be amine-free (e.g., no Tris or glycine). |

| Reaction pH | 8.0 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[4][5] |

| Reaction Time | 1 - 4 hours | At room temperature. |

| Organic Co-solvent | <10% (v/v) | Anhydrous DMSO or DMF is required to dissolve the reagent. |

Table 2: Troubleshooting Common Issues in NHS Ester Labeling

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Reagent hydrolysis- Low molar excess- Competing amines in buffer | - Prepare reagent stock solution fresh.- Increase the molar excess of the reagent.- Ensure the use of an amine-free buffer. |